3-amino-3H-pyridin-2-one
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Overview
Description
3-amino-3H-pyridin-2-one is a heterocyclic compound that features a pyridine ring with an amino group at the 3-position and a keto group at the 2-position. This compound is of significant interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and peptidomimetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3H-pyridin-2-one typically involves the transformation of 3-nitro- or 3-cyanopyridin-2-ones . One common method includes the interaction of 1,3-diketones with chloroacetamide to produce N-(3-oxoalkenyl)chloroacetamides. Heating these intermediates with an excess of pyridine in ethanol or butanol leads to the formation of pyridin-2-ones, which are then reacted with hydrazine hydrate to yield 3-amino-3H-pyridin-2-ones .
Industrial Production Methods
Industrial production methods for this compound are generally based on large-scale adaptations of the laboratory synthesis routes. These methods often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for the high-yield production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-amino-3H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyridin-2-ones .
Scientific Research Applications
3-amino-3H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Medicine: This compound is investigated for its potential therapeutic effects, including its use in the development of drugs for treating various diseases.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-3H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the keto group can participate in various chemical interactions, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-nitropyridin-2-one
- 3-cyanopyridin-2-one
- 4,6-dimethylpyridin-2-one
Uniqueness
3-amino-3H-pyridin-2-one is unique due to the presence of both an amino group and a keto group on the pyridine ring, which allows it to participate in a diverse range of chemical reactions and biological interactions. This dual functionality makes it a versatile building block in synthetic chemistry and a valuable compound in pharmaceutical research .
Properties
Molecular Formula |
C5H6N2O |
---|---|
Molecular Weight |
110.11 g/mol |
IUPAC Name |
3-amino-3H-pyridin-2-one |
InChI |
InChI=1S/C5H6N2O/c6-4-2-1-3-7-5(4)8/h1-4H,6H2 |
InChI Key |
FPNTYAIOUIINOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C(=O)N=C1)N |
Origin of Product |
United States |
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